1H-indole-3,5-dicarbonitrile
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Overview
Description
1H-indole-3,5-dicarbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound is characterized by the presence of two cyano groups at the 3 and 5 positions of the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1H-indole-3,5-dicarbonitrile can be achieved through various methods. One common approach involves the reaction of indole-3-carboxaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions . This reaction typically proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-indole-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the cyano groups can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of primary amines.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogenation catalysts, and electrophilic reagents. Major products formed from these reactions include carboxylic acids, primary amines, and substituted indole derivatives.
Scientific Research Applications
1H-indole-3,5-dicarbonitrile has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1H-indole-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The indole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
1H-indole-3,5-dicarbonitrile can be compared with other indole derivatives, such as:
1H-indole-2,3-dicarbonitrile: Similar in structure but with cyano groups at the 2 and 3 positions, leading to different reactivity and biological activity.
1H-indole-3-carboxaldehyde: Lacks the cyano groups, making it less reactive in certain chemical reactions but still valuable as a synthetic intermediate.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1314976-35-6 |
---|---|
Molecular Formula |
C10H5N3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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